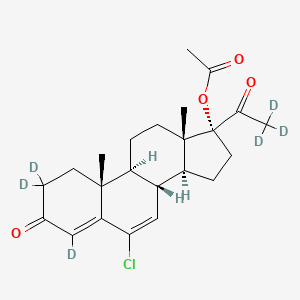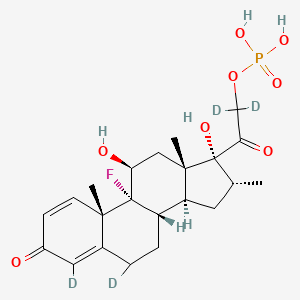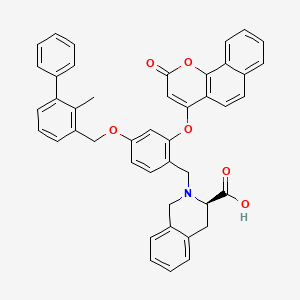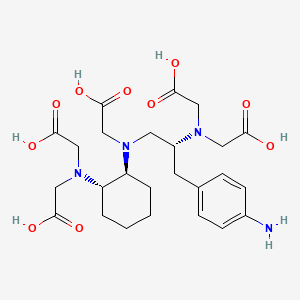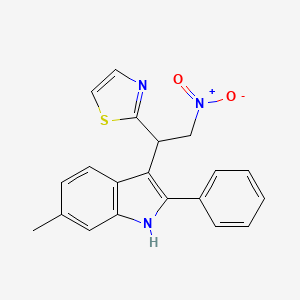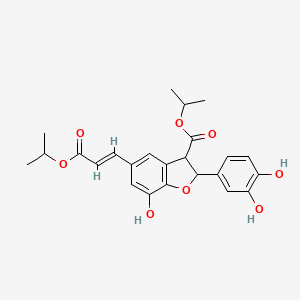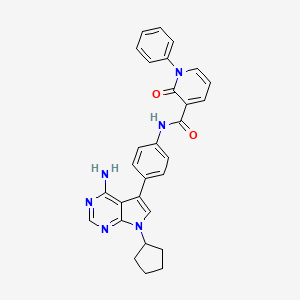
Axl-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-7 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM (Tyro3, AXL, and MER) family of receptor tyrosine kinases. AXL is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL is associated with poor prognosis in several cancers, making it a promising therapeutic target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-7 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Axl-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Axl-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AXL in various chemical pathways and reactions.
Biology: Employed in cell-based assays to investigate the biological functions of AXL, such as cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with high AXL expression, such as triple-negative breast cancer and non-small cell lung cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting AXL .
Mécanisme D'action
Axl-IN-7 exerts its effects by binding to the AXL receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. The primary ligand for AXL is growth arrest-specific protein 6 (GAS6), which binds to AXL and induces dimerization and phosphorylation. By inhibiting AXL, this compound disrupts signaling pathways involved in cell survival, proliferation, migration, and immune regulation .
Comparaison Avec Des Composés Similaires
Axl-IN-7 is compared with other AXL inhibitors, such as:
Bemcentinib: Another AXL inhibitor with a different chemical structure and mechanism of action.
Sitravatinib: A multi-kinase inhibitor that targets AXL along with other kinases like MET and VEGFR.
Dubermatinib: A selective AXL inhibitor with distinct pharmacokinetic properties .
This compound is unique due to its high selectivity for AXL and its ability to inhibit AXL-mediated signaling pathways effectively. This selectivity reduces off-target effects and enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C29H26N6O2 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
N-[4-(4-amino-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H26N6O2/c30-26-25-24(17-35(22-9-4-5-10-22)27(25)32-18-31-26)19-12-14-20(15-13-19)33-28(36)23-11-6-16-34(29(23)37)21-7-2-1-3-8-21/h1-3,6-8,11-18,22H,4-5,9-10H2,(H,33,36)(H2,30,31,32) |
Clé InChI |
LDRLHMPTKXGEHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


